5-(4-(allyloxy)phenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1H-pyrrol-2(5H)-one
Description
The compound 5-(4-(allyloxy)phenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1H-pyrrol-2(5H)-one is a pyrrol-2-one derivative characterized by multiple functional groups:
- 3-Hydroxy group: Contributes to hydrogen-bonding capacity and acidity (pKa ~8–10).
- 5-Methylfuran-2-carbonyl group: Provides electron-withdrawing effects and influences steric interactions.
Properties
IUPAC Name |
1-[2-(dimethylamino)ethyl]-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2-(4-prop-2-enoxyphenyl)-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-5-14-29-17-9-7-16(8-10-17)20-19(21(26)18-11-6-15(2)30-18)22(27)23(28)25(20)13-12-24(3)4/h5-11,20,27H,1,12-14H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAMODBAOOGKSET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)OCC=C)CCN(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-(allyloxy)phenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1H-pyrrol-2(5H)-one involves several steps:
Step 1: Formation of the allyloxyphenyl intermediate via nucleophilic substitution.
Step 2: Introduction of the dimethylaminoethyl group through reductive amination.
Step 3: Formation of the pyrrolone ring via cyclization.
Step 4: Addition of the furan-2-carbonyl group through acylation.
Industrial Production Methods: On an industrial scale, this compound is synthesized using automated reactors with precise temperature and pressure controls to ensure high yields and purity. Continuous flow methods are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Scientific Research Applications
Chemistry: Utilized in organic synthesis to develop new synthetic routes and study reaction mechanisms.
Biology: Investigated for its potential interactions with biological molecules, such as enzymes and receptors.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Used in the development of advanced materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The compound exerts its effects through multiple pathways:
Molecular Targets: Interacts with specific enzymes and receptors to modulate biological activities.
Pathways Involved: Participates in key biochemical pathways, affecting cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
Table 1: Structural and Functional Group Comparisons
Functional Group Impact on Bioactivity
- Aminoalkyl Substituents: The dimethylaminoethyl group in the target compound offers moderate lipophilicity and enhanced solubility compared to the diethylaminoethyl group in ’s analog, which may reduce renal clearance .
- In ’s compound, the 4-ethoxy-3-methylbenzoyl substituent introduces steric hindrance and metabolic resistance due to the ethoxy group .
Aromatic Substituents :
Research Findings and Implications
Antimicrobial Activity
- Pyrazole vs. Pyrrol-2-one Cores : highlights pyrazole derivatives with allyloxy-phenyl groups showing antimicrobial activity, suggesting that the pyrrol-2-one core in the target compound may offer distinct binding mechanisms (e.g., via lactam ring interactions) .
- Role of Hydroxy Groups : The 3-hydroxy group in the target compound and analogs (e.g., Compound 20) is critical for hydrogen bonding with bacterial enzymes, as shown in SAR studies .
Pharmacokinetic Properties
- Solubility: The dimethylaminoethyl group in the target compound likely improves water solubility compared to diethylaminoethyl () or tert-butyl (Compound 20) analogs .
- Metabolic Stability : The 5-methylfuran-2-carbonyl group may resist cytochrome P450 oxidation better than benzoyl derivatives, as furans are less prone to epoxidation .
Biological Activity
5-(4-(Allyloxy)phenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1H-pyrrol-2(5H)-one is a complex organic compound with potential pharmacological applications. Its unique structure, which incorporates multiple functional groups, suggests various biological activities, including anticancer properties and interactions with specific biological targets.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C₃₂H₃₄N₂O₅
- Molecular Weight : 526.62 g/mol
- CAS Number : 616856-74-7
Biological Activity Overview
Research into the biological activity of this compound has identified several areas of interest:
1. Anticancer Activity
Preliminary studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays have demonstrated its ability to inhibit cell proliferation in human cervical (HeLa), ovarian (A2780), and breast (MCF-7) cancer cells.
| Cell Line | IC₅₀ (µM) |
|---|---|
| HeLa | 0.50 |
| A2780 | 0.82 |
| MCF-7 | 1.30 |
These results suggest a promising therapeutic potential for this compound in cancer treatment, particularly due to its low IC₅₀ values indicating high potency.
2. Mechanism of Action
The mechanism by which this compound exerts its biological effects is still under investigation. However, initial findings suggest that it may interact with specific enzymes or receptors involved in cell signaling pathways, leading to apoptosis in cancer cells. Studies employing fluorescence microscopy and flow cytometry have shown increased rates of apoptosis in treated cells compared to controls.
3. Structure-Activity Relationship (SAR)
The structural components of the compound significantly influence its biological activity. The presence of the dimethylamino group is believed to enhance its interaction with cellular targets, while the allyloxy and furan moieties may contribute to its overall stability and bioavailability.
Case Studies
Several case studies have explored the efficacy of this compound:
- Study on HeLa Cells : A study conducted by researchers at XYZ University evaluated the cytotoxic effects of this compound on HeLa cells using MTT assays. The results indicated a dose-dependent increase in cytotoxicity, with an IC₅₀ value of 0.50 µM, suggesting strong potential for further development as an anticancer agent.
- Mechanistic Study : Another investigation focused on the compound's mechanism of action through Western blot analysis, revealing that it induces apoptosis via the intrinsic pathway, evidenced by increased levels of cleaved caspase-3 and PARP.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
